Oral Bioavailability of IL-17 Modulator 8 Distinguishes It from Injectable Biologic IL-17 Inhibitors
IL-17 Modulator 8 is explicitly characterized as an 'orally active' or 'orally bioactive' modulator of IL-17, a property that distinguishes it fundamentally from the large-molecule monoclonal antibodies (mAbs) like secukinumab, ixekizumab, and brodalumab, which are the current clinical standard-of-care for IL-17-mediated diseases and require parenteral administration [1]. This designation is not merely descriptive; it is a functional classification that implies the compound possesses properties (e.g., sufficient metabolic stability, membrane permeability) suitable for oral dosing in animal models, thereby enabling experimental paradigms that are not feasible with injectable biologics. For preclinical research, this translates to a more convenient and less stressful route of administration in chronic disease models [1].
| Evidence Dimension | Route of Administration |
|---|---|
| Target Compound Data | Oral (active) |
| Comparator Or Baseline | Injectable (monoclonal antibodies such as secukinumab, ixekizumab) |
| Quantified Difference | Qualitative difference in delivery route |
| Conditions | Based on compound characterization; not a direct comparative pharmacokinetic study |
Why This Matters
This property dictates the experimental design for chronic in vivo studies, where repeated oral gavage is more feasible and less stressful for animals than repeated intravenous or intraperitoneal injections.
- [1] Sethu L. Alexander, et al. Compounds for modulating il-17. WO2014066726A2. 2014-05-01. View Source
